molecular formula C20H32BN3O4 B103934 Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 496786-98-2

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B103934
CAS No.: 496786-98-2
M. Wt: 389.3 g/mol
InChI Key: JWUBVPJWWYYRLJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H32BN3O4 and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds. For instance, its synthesis using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material leads to compounds like crizotinib, which have significant biological applications (Kong et al., 2016). Similarly, another study synthesized a sterically congested piperazine derivative using a modified Bruylants approach, highlighting its potential as a pharmacologically useful core (Gumireddy et al., 2021).

Catalytic Activity

This compound also finds application in catalytic processes. A study focused on the synthesis and polymerization of a related compound (methacryloyl-4-(dialkylamino)pyridine), demonstrating its effectiveness as a catalyst in acylation chemistry. This highlights the compound's utility in chemical reactions, particularly in creating polymers with significant chemical industry applications (Mennenga et al., 2015).

Crystal Structure and Molecular Analysis

The crystal and molecular structure of related piperazine derivatives has been extensively studied. These studies involve single crystal X-ray diffraction and density functional theory (DFT) calculations, providing insight into their molecular structure, stability, and conformational properties. Such analysis is crucial for understanding the compound's physicochemical features and its potential applications in various scientific fields (Ye et al., 2021), (Mamat et al., 2012).

Medicinal Chemistry

While detailed information on medicinal applications is limited, studies on similar compounds have demonstrated their potential as intermediates in the synthesis of drug molecules, particularly in the field of antipsychotic and anticancer drugs. This underscores the importance of these compounds in the development of new therapeutic agents (Raviña et al., 2000), (Norman et al., 1996).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex organic molecule that may interact with various biological targets. More research is needed to identify the specific targets and their roles .

Mode of Action

It is known that the compound contains a boronic acid group, which is often involved in covalent interactions with proteins, potentially altering their function .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways it affects. Compounds containing boronic acid groups are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Action Environment

The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid group can be influenced by pH . The compound’s stability could also be affected by temperature and storage conditions .

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-9-8-15(14-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBVPJWWYYRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584676
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496786-98-2
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2yl]-1-piperazinecarboxylic acid tert-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

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